Cas no 972-02-1 (1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol)

1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol is a synthetic organic compound featuring a tertiary alcohol core flanked by two phenyl groups and a piperidine-substituted butyl chain. Its structure combines aromatic and aliphatic components, making it a versatile intermediate in pharmaceutical and fine chemical synthesis. The piperidine moiety enhances solubility and bioavailability, while the diphenyl group contributes to steric bulk, potentially influencing binding affinity in receptor studies. This compound is particularly valuable in medicinal chemistry for the development of CNS-active agents due to its balanced lipophilicity and hydrogen-bonding capacity. Its well-defined synthetic pathway allows for high purity and reproducibility, supporting research in drug discovery and molecular design.
1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol structure
972-02-1 structure
Product name:1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol
CAS No:972-02-1
MF:C21H27NO
MW:309.445185899735
MDL:MFCD00057378
CID:40431
PubChem ID:3055

1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol
    • 1,1-Diphenyl-4-(1-piperidyl)butan-1-ol
    • HMS3429M14
    • CAS-3254-89-5
    • SPBio_002283
    • NQO8R319LY
    • Difenidol
    • EINECS 213-540-9
    • DB01231
    • NCGC00016624-01
    • 1,1-Diphenyl-4-(1-piperidinyl)-1-butanol #
    • Difenidolum
    • SK&F 478
    • 1-Piperidinebutanol, alpha,alpha-diphenyl-
    • D03858
    • Prestwick3_000252
    • SKF 478
    • C06961
    • GTPL7163
    • BRD-K01663662-003-03-8
    • BDBM50225701
    • SK&F-478
    • AC-4261
    • Difenidolo [DCIT]
    • DIPHENIDOL [VANDF]
    • Q5279734
    • Difenidol [INN]
    • Vontrol
    • Difenidolo
    • Prestwick1_000252
    • DIPHENIDOL
    • diphenadol
    • 1-Piperidinebutanol, a,a-diphenyl-
    • Difenidol HCl
    • 1H-INDENE-5-CARBOXYLIC ACID,2,3-DIHYDRO-3-OXO-,ETH
    • NCGC00016624-03
    • CS-0017619
    • UNII-NQO8R319LY
    • DTXCID502950
    • SCHEMBL34469
    • BSPBio_000064
    • NCGC00016624-05
    • Diphenidol [USAN]
    • CHEMBL936
    • BPBio1_000072
    • Avomol
    • EN300-22536348
    • SK-478
    • 1,1-diphenyl-4-piperidin-1-ylbutan-1-ol
    • Benzhydrol, .alpha.-(3-piperidinopropyl)-
    • DIPHENIDOL [HSDB]
    • Difenidolum [INN-Latin]
    • Nometic
    • Diphenyl(3-(1-piperidyl)propyl)carbinol
    • 1-Piperidinebutanol, .alpha.,.alpha.-diphenyl-
    • alpha,alpha-Diphenyl-1-piperidinebutanol
    • FT-0653192
    • CAS-972-02-1
    • SK&F-478A
    • OGAKLTJNUQRZJU-UHFFFAOYSA-
    • K-478-A
    • NCGC00016624-02
    • DIPHENIDOL [MI]
    • HY-A0270
    • InChI=1/C21H27NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1-2,4-7,11-14,23H,3,8-10,15-18H2
    • Benzhydrol, alpha-(3-piperidinopropyl)-
    • DTXSID3022950
    • Diphenidol (USAN/INN)
    • BRN 0265884
    • OGAKLTJNUQRZJU-UHFFFAOYSA-N
    • Prestwick0_000252
    • NS00040512
    • Tox21_113073_1
    • HSDB 3316
    • DIFENIDOL [WHO-DD]
    • 972-02-1
    • 19-11-4
    • AKOS001675735
    • .alpha.,.alpha.-Diphenyl-1-piperidinebutanol
    • Deiphenidol Hydrochloride
    • Prestwick2_000252
    • Tox21_113073
    • CHEBI:4638
    • BRD-K01663662-003-20-2
    • DA-62864
    • Normavom
    • 213-540-9
    • SK&F NO 478-A
    • Difenidolum (INN-Latin)
    • EX-A10465
    • AS-88604
    • MDL: MFCD00057378
    • Inchi: 1S/C21H27NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1-2,4-7,11-14,23H,3,8-10,15-18H2
    • InChI Key: OGAKLTJNUQRZJU-UHFFFAOYSA-N
    • SMILES: C1(C(C2C=CC=CC=2)(O)CCCN2CCCCC2)C=CC=CC=1

Computed Properties

  • Exact Mass: 345.185942
  • Monoisotopic Mass: 345.185942
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 307
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.5
  • XLogP3: 4.2

Experimental Properties

  • Density: 1.0350 (rough estimate)
  • Melting Point: 104-105°
  • Boiling Point: 473.3°C at 760 mmHg
  • Flash Point: 233.5 °C
  • Refractive Index: 1.5614 (estimate)
  • PSA: 23.47000
  • LogP: 4.12650

1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol Security Information

  • Toxicity:LD50 s.c. in rats: 50 mg/kg (Goldenthal)
  • Storage Condition:Sealed in dry,2-8°C(BD124938)

1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-22536348-0.25g
972-02-1 95%
0.25g
$35.0 2024-06-20
Enamine
EN300-22536348-2.5g
972-02-1 95%
2.5g
$77.0 2024-06-20
Enamine
EN300-22536348-10.0g
972-02-1 95%
10.0g
$271.0 2024-06-20
Enamine
EN300-22536348-0.05g
972-02-1 95%
0.05g
$32.0 2024-06-20
Enamine
EN300-22536348-0.5g
972-02-1 95%
0.5g
$37.0 2024-06-20
Enamine
EN300-22536348-1g
972-02-1
1g
$38.0 2023-09-15
Enamine
EN300-22536348-0.1g
972-02-1 95%
0.1g
$34.0 2024-06-20
Enamine
EN300-22536348-1.0g
972-02-1 95%
1.0g
$38.0 2024-06-20
Enamine
EN300-22536348-10g
972-02-1
10g
$271.0 2023-09-15
Enamine
EN300-22536348-5.0g
972-02-1 95%
5.0g
$146.0 2024-06-20

Additional information on 1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol

Comprehensive Overview of 1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol (CAS No. 972-02-1): Properties, Applications, and Research Insights

1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol (CAS No. 972-02-1) is a synthetic organic compound with a unique molecular structure that combines phenyl and piperidine moieties. This compound has garnered significant attention in pharmaceutical and chemical research due to its potential as a versatile intermediate. The presence of both aromatic and aliphatic components in its structure makes it a valuable candidate for drug discovery and material science applications. Researchers are particularly interested in its structure-activity relationships (SAR), which could unlock new therapeutic pathways.

In recent years, the demand for piperidine derivatives has surged, driven by their role in developing central nervous system (CNS) therapeutics. 1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol stands out due to its balanced lipophilicity and hydrogen-bonding capacity, properties critical for blood-brain barrier penetration. These attributes align with current trends in neuropharmacology, where scientists seek compounds to address neurodegenerative diseases like Alzheimer's and Parkinson's. The compound's CAS No. 972-02-1 frequently appears in patent filings related to cognitive enhancers, highlighting its commercial relevance.

The synthesis of 1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol typically involves multi-step organic reactions, including Grignard additions and nucleophilic substitutions. Analytical techniques such as HPLC and NMR spectroscopy are essential for verifying its purity, a critical factor given its potential pharmaceutical applications. Recent advancements in green chemistry have also explored catalytic methods to improve the compound's yield while reducing environmental impact—a topic gaining traction among environmentally conscious researchers.

Beyond pharmaceuticals, this compound's fluorescence properties have sparked interest in materials science. Its conjugated system allows for potential applications in organic light-emitting diodes (OLEDs) or as a molecular probe in bioimaging. Such interdisciplinary applications resonate with the growing trend of convergence research, where chemistry intersects with engineering and biology to solve complex challenges.

From a commercial perspective, suppliers of CAS No. 972-02-1 must address increasing regulatory scrutiny on compound traceability and documentation. The compound's stability under various storage conditions—another frequently searched topic—requires meticulous study to ensure long-term usability. As the scientific community prioritizes reproducible research, detailed characterization data for 1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol becomes indispensable for peer-reviewed studies.

Future research directions may explore the compound's chiral resolution, as enantiopure forms could exhibit distinct biological activities. This aligns with the pharmaceutical industry's focus on stereoselective synthesis to optimize drug efficacy. With its multifaceted potential, 1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol exemplifies how targeted molecular design can address diverse scientific and industrial needs in an era of precision chemistry.

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